
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazole derivatives often involves multi-step chemical reactions starting from basic building blocks such as chlorophenyl compounds, acetamides, and thiols. A typical synthesis approach may involve the formation of an imidazole ring followed by substitution reactions to introduce specific functional groups, such as thioether and acetamide moieties (Sharma et al., 2017).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of imidazole derivatives. These studies reveal that the imidazole ring can adopt a planar conformation, and the overall molecule may exhibit specific orientations between different rings and functional groups, leading to unique three-dimensional structures. These structural features are critical for understanding the compound's chemical reactivity and interactions (Şahin et al., 2014).
Chemical Reactions and Properties
Imidazole derivatives can participate in a variety of chemical reactions, including nucleophilic substitution, cyclization, and tautomerization. These reactions enable the modification of the imidazole core and the introduction of new functional groups, significantly altering the compound's chemical properties and potential applications. The reactivity is influenced by the electronic and steric characteristics of the substituents attached to the imidazole ring (Nguyen et al., 2016).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of functional groups present. For instance, the introduction of chlorophenyl and mesityl groups can affect the compound's solubility in various solvents, which is important for its use in chemical syntheses and pharmaceutical formulations (Duran et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity (pKa), reactivity towards different reagents, and stability, are essential for understanding how imidazole derivatives behave under different conditions. These properties can be influenced by the electronic effects of substituents and the compound's overall molecular structure. Studies on these aspects facilitate the design of new compounds with desired reactivity and stability profiles (Duran & Canbaz, 2013).
科学的研究の応用
Synthesis and Characterization
- The compound has been involved in the synthesis of new imidazole derivatives, emphasizing the diversity of chemical reactions it can undergo. For instance, imidazole derivatives have been synthesized through reactions with different reagents, showcasing the compound's versatility in forming various arylidene and hydrazone derivatives. These compounds have been characterized spectroscopically, confirming their structures and potential as antimicrobial agents (Salman, Abdel‐Aziem, & Alkubbat, 2015).
Antimicrobial Activity
- Some derivatives of the compound have shown significant antimicrobial activity. Research has highlighted the antibacterial and antifungal potentials of synthesized compounds, tested against various Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the compound's relevance in developing new antimicrobial agents (Salman, Abdel‐Aziem, & Alkubbat, 2015).
Anticonvulsant Activity
- Derivatives of this compound have been evaluated for their anticonvulsant activity, showing promise in treating seizures induced by maximal electroshock (MES). This suggests potential applications in developing new treatments for epilepsy and related disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Molecular Structure Analysis
- Studies on the molecular structure of related imidazole derivatives provide insights into their chemical properties and potential interactions. For example, the crystal structure of certain derivatives has been determined, shedding light on the compounds' configurations and possible applications in material science and molecular engineering (Sharma, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).
作用機序
Imidazole derivatives
Imidazole ring is a common structure in many biologically active compounds. They are known for their diverse pharmacological effects, including antifungal, antiviral, and anticancer activities . The interaction of imidazole derivatives with their targets often involves binding to enzymes or receptors, leading to changes in cellular processes .
Thiazole derivatives
Thiazoles are also found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . They often act by interacting with biological targets and affecting certain biochemical pathways .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-13-9-14(2)19(15(3)10-13)23-18(25)12-26-20-22-7-8-24(20)17-6-4-5-16(21)11-17/h4-11H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMLRKFVSNSEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)

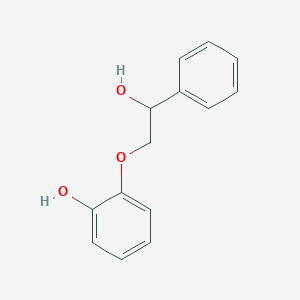
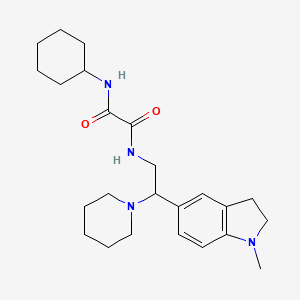
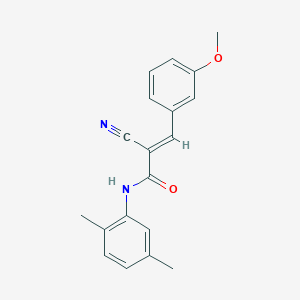
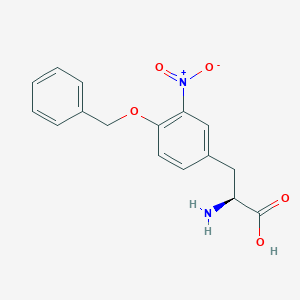



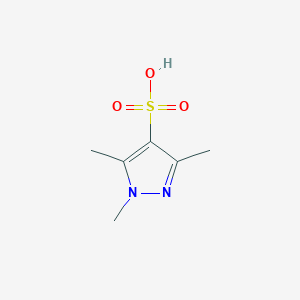
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2490490.png)
![ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2490491.png)
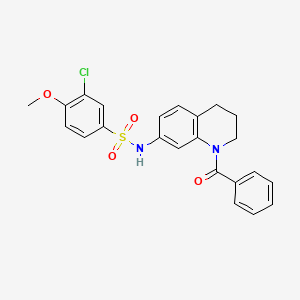
![3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2490494.png)